2-Amino-3-fluoro-6-(trifluoromethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-fluoro-6-trifluoromethyl-benzonitrile is an organic compound with the molecular formula C8H4F4N2 It is a fluorinated aromatic amine and nitrile, characterized by the presence of both an amino group and a trifluoromethyl group on a benzene ring
Vorbereitungsmethoden
The synthesis of 2-Amino-3-fluoro-6-trifluoromethyl-benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method includes the reaction of a fluorinated aromatic compound with an amine under specific conditions. For instance, the preparation process might involve the use of trifluoromethyl fluorobenzene as a starting material, followed by a series of reactions such as bromination, cyano group replacement, and aminolysis substitution . Industrial production methods often optimize these steps to achieve higher yields and purity, utilizing reagents like glacial acetic acid, concentrated sulfuric acid, dibromo hydantoin, cuprous cyanide, liquid ammonia, and alcohol .
Analyse Chemischer Reaktionen
2-Amino-3-fluoro-6-trifluoromethyl-benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino and fluoro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often involving palladium-catalyzed cross-coupling reactions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts like palladium. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Amino-3-fluoro-6-trifluoromethyl-benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in the study of biological systems and the development of bioactive molecules.
Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 2-Amino-3-fluoro-6-trifluoromethyl-benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The amino group can form hydrogen bonds with active sites, while the fluoro group can participate in various non-covalent interactions, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
2-Amino-3-fluoro-6-trifluoromethyl-benzonitrile can be compared with other fluorinated aromatic amines and nitriles, such as:
2-Fluoro-6-(trifluoromethyl)benzonitrile: Similar in structure but lacks the amino group, making it less versatile in certain reactions.
2-Amino-6-fluorobenzonitrile: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.
4-Amino-2-(trifluoromethyl)benzonitrile:
The presence of both the amino and trifluoromethyl groups in 2-Amino-3-fluoro-6-trifluoromethyl-benzonitrile makes it unique and valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H4F4N2 |
---|---|
Molekulargewicht |
204.12 g/mol |
IUPAC-Name |
2-amino-3-fluoro-6-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H4F4N2/c9-6-2-1-5(8(10,11)12)4(3-13)7(6)14/h1-2H,14H2 |
InChI-Schlüssel |
IEWKERHYENUVPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C#N)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.